molecular formula C8H11NO B062936 4-Methoxy-2,3-dimethylpyridine CAS No. 163593-69-9

4-Methoxy-2,3-dimethylpyridine

Cat. No.: B062936
CAS No.: 163593-69-9
M. Wt: 137.18 g/mol
InChI Key: BZAARVXVDWLOFK-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylpyridine is a pyridine derivative characterized by a methoxy group and two methyl groups attached to the pyridine ring. This compound is known for its versatile properties and has been extensively studied in various fields, including chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2,3-dimethylpyridine can be synthesized through several methods. One common method involves the oxidation of 2-methyl-5-methoxypyridine. Another method includes the amination of 2,3-dimethylpyridine with methoxyamine hydrochloride. Additionally, it can be prepared by reacting 2,3-dimethylpyridine with formaldehyde and methanol in the presence of sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-Methoxy-2,3-dimethylpyridine has several scientific research applications:

Properties

IUPAC Name

4-methoxy-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAARVXVDWLOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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